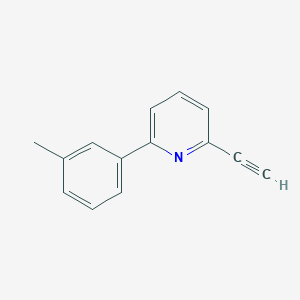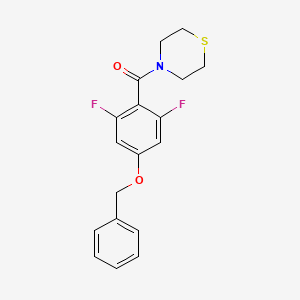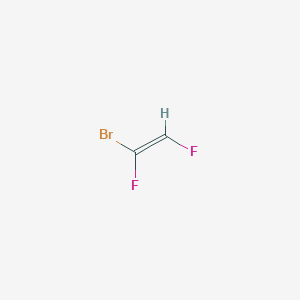
1-Bromo-1,2-difluoro-ethylene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Bromo-1,2-difluoro-ethylene: is an organofluorine compound with the molecular formula C2HBrF2 It is a halogenated derivative of ethylene, characterized by the presence of bromine and fluorine atoms
准备方法
Synthetic Routes and Reaction Conditions: 1-Bromo-1,2-difluoro-ethylene can be synthesized through the dehydrohalogenation of 1,1-difluoro-1,2-dibromoethane. This reaction involves the use of an aqueous solution of potassium hydroxide (15-30%) under stirring conditions, with simultaneous distillation of the formed product . The reaction conditions are carefully controlled to achieve high yields of the desired compound.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves similar dehydrohalogenation reactions, optimized for large-scale production. The use of continuous distillation and advanced purification techniques ensures the production of high-purity compounds suitable for industrial applications.
化学反应分析
Types of Reactions: 1-Bromo-1,2-difluoro-ethylene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide or alkoxide ions.
Addition Reactions: The double bond in the compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Polymerization: The compound can undergo polymerization reactions to form fluorinated polymers with unique properties.
Common Reagents and Conditions:
Nucleophiles: Hydroxide ions, alkoxide ions, and amines are common nucleophiles used in substitution reactions.
Electrophiles: Halogens (e.g., chlorine, bromine) and hydrogen halides (e.g., HCl, HBr) are used in addition reactions.
Catalysts: Transition metal catalysts, such as palladium, are often employed in polymerization reactions.
Major Products:
Substitution Products: Depending on the nucleophile, products such as 1,2-difluoroethanol or 1,2-difluoroethyl ethers can be formed.
Addition Products: Halogenated derivatives, such as 1,1,2,2-tetrafluoro-1,2-dibromoethane, can be obtained.
Polymers: Fluorinated polymers with high thermal stability and chemical resistance are produced through polymerization.
科学研究应用
Chemistry: 1-Bromo-1,2-difluoro-ethylene is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds. Its unique reactivity makes it valuable for the development of new materials and pharmaceuticals.
Biology and Medicine: While specific biological applications are limited, the compound’s derivatives may have potential as intermediates in the synthesis of biologically active molecules.
Industry: In the industrial sector, this compound is used in the production of specialty polymers and materials with enhanced properties, such as increased chemical resistance and thermal stability.
作用机制
The mechanism of action of 1-Bromo-1,2-difluoro-ethylene in chemical reactions involves the interaction of its electrophilic bromine atom and the nucleophilic sites on other molecules. The double bond in the compound also plays a crucial role in addition reactions, where it can react with electrophiles to form new bonds. The presence of fluorine atoms enhances the compound’s reactivity and stability, making it a versatile reagent in various chemical transformations.
相似化合物的比较
- 1-Bromo-2,2-difluoroethylene
- 1-Bromo-1,1-difluoroethane
- 1-Bromo-1,1,2,2-tetrafluoroethane
- 1-Bromo-1-chloro-2,2-difluoroethylene
Comparison: 1-Bromo-1,2-difluoro-ethylene is unique due to the specific positioning of the bromine and fluorine atoms, which influence its reactivity and chemical properties. Compared to similar compounds, it offers distinct advantages in terms of reactivity and the types of reactions it can undergo. For example, the presence of both bromine and fluorine atoms allows for a wider range of substitution and addition reactions, making it a more versatile reagent in organic synthesis.
属性
分子式 |
C2HBrF2 |
|---|---|
分子量 |
142.93 g/mol |
IUPAC 名称 |
(E)-1-bromo-1,2-difluoroethene |
InChI |
InChI=1S/C2HBrF2/c3-2(5)1-4/h1H/b2-1- |
InChI 键 |
YQPBMUIOKYTYDS-UPHRSURJSA-N |
手性 SMILES |
C(=C(\F)/Br)\F |
规范 SMILES |
C(=C(F)Br)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



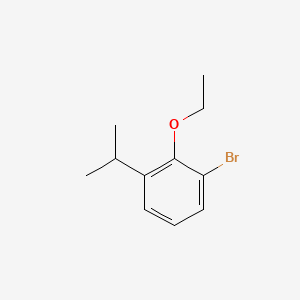
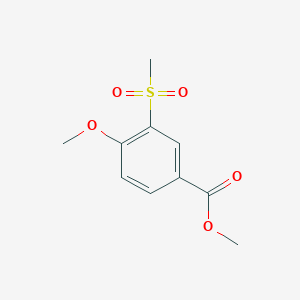
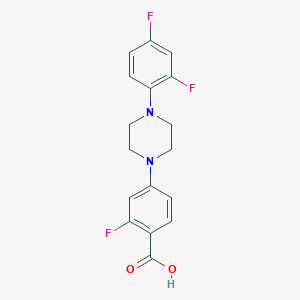
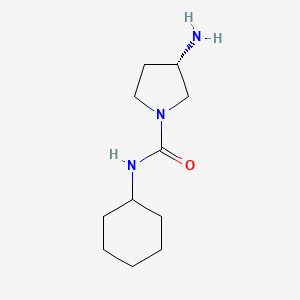
![sodium (2R,5S,6S)-6-[[(2R)-2-[[4-ethyl-2,3-bis(oxidanylidene)piperazin-1-yl]carbonylamino]-2-phenyl-ethanoyl]amino]-3,3-dimethyl-7-oxidanylidene-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B14765191.png)
![1-Chloro-4-[2-[2-(4-chloro-3-nitrophenyl)ethylsulfonyl]ethyl]-2-nitrobenzene](/img/structure/B14765197.png)
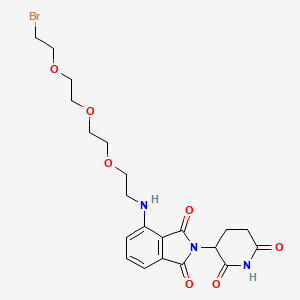
![(5-Fluoro-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-yl)boronic acid](/img/structure/B14765224.png)
![2-(1-acetylpiperidin-4-yl)-1-[(2S)-4-[bis(4-chlorophenyl)methyl]-2-tert-butylpiperazin-1-yl]ethan-1-one](/img/structure/B14765226.png)

